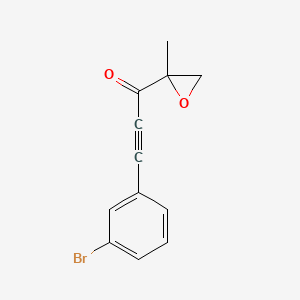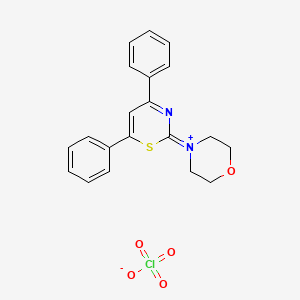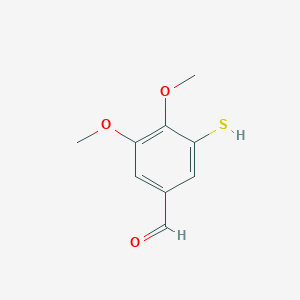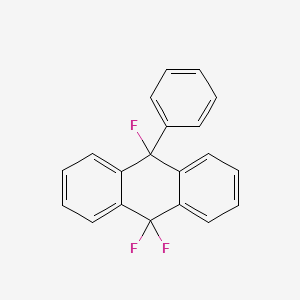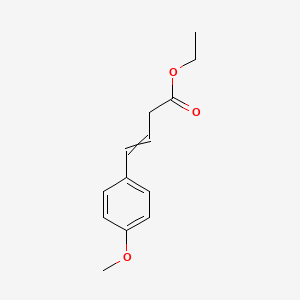
Ethyl 4-(4-methoxyphenyl)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxyphenyl)but-3-enoate is an organic compound with the molecular formula C12H14O3 It is an ester derivative of cinnamic acid, characterized by the presence of an ethyl ester group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxyphenyl)but-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-methoxyphenyl)but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the alkylation of 4-(4-methoxyphenyl)but-3-en-2-one with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-methoxyphenyl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)but-3-enoic acid or 4-(4-methoxyphenyl)but-3-enal.
Reduction: 4-(4-methoxyphenyl)but-3-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(4-methoxyphenyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-methoxyphenyl)but-3-enoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The methoxyphenyl group can enhance its binding affinity to certain proteins, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-methoxyphenyl)but-3-enoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(4-hydroxyphenyl)but-3-enoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4-(4-methoxyphenyl)butanoate: Similar structure but with a saturated butanoate chain instead of an unsaturated but-3-enoate chain.
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different functional groups can significantly influence their chemical behavior and biological activity.
Propriétés
Numéro CAS |
89861-42-7 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
ethyl 4-(4-methoxyphenyl)but-3-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)6-4-5-11-7-9-12(15-2)10-8-11/h4-5,7-10H,3,6H2,1-2H3 |
Clé InChI |
RUSZDRJNUPQHML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
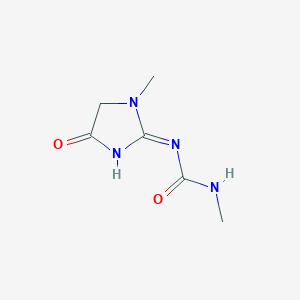
![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)

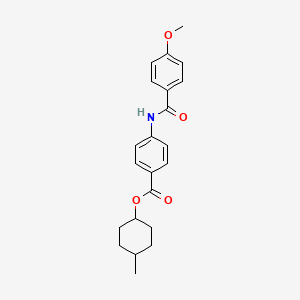
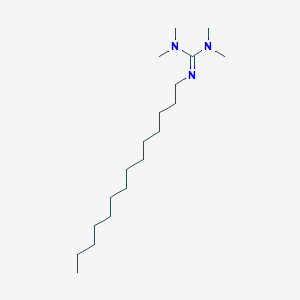
![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
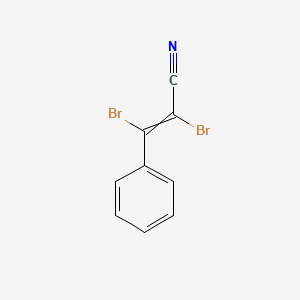
![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
